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Compound of Interest

Compound Name: 3-Amino-1,2-propanediol

Cat. No.: B146019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Amino-1,2-propanediol (CAS No: 616-30-8), a versatile chemical intermediate. The document

details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS), presenting the data in a clear, tabular format for easy reference and

comparison. Detailed experimental protocols for acquiring this data are also provided to ensure

reproducibility.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Amino-1,2-propanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b146019?utm_src=pdf-interest
https://www.benchchem.com/product/b146019?utm_src=pdf-body
https://www.benchchem.com/product/b146019?utm_src=pdf-body
https://www.benchchem.com/product/b146019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (ppm) Multiplicity Assignment

2.55 dd H-3a

2.75 dd H-3b

3.35 dd H-1a

3.45 dd H-1b

3.65 m H-2

Solvent: D₂O

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm) Assignment

47.5 C-3 (CH₂NH₂)

66.5 C-1 (CH₂OH)

72.0 C-2 (CHOH)

Solvent: D₂O

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Description of Vibration

3350 (broad) O-H stretch (alcohol)

3280 (broad) N-H stretch (primary amine)

2930, 2880 C-H stretch (aliphatic)

1600 N-H bend (scissoring)

1460 C-H bend (scissoring)

1080 C-O stretch (primary alcohol)

1040 C-O stretch (secondary alcohol)

880 N-H wag

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

m/z Relative Intensity Proposed Fragment

30 100% [CH₂NH₂]⁺

60 High [C₂H₆NO]⁺

18 High [H₂O]⁺

Electrospray Ionization (ESI) Mass Spectrometry

m/z Adduct

92.076 [M+H]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may require optimization.
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NMR Spectroscopy
A sample of 3-Amino-1,2-propanediol (typically 5-10 mg) is dissolved in a deuterated solvent,

such as Deuterium Oxide (D₂O), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are

acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of

scans are acquired to obtain a good signal-to-noise ratio, typically 16 or 32 scans. For ¹³C

NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g.,

1024 or more) are typically required. Chemical shifts are referenced to an internal standard,

such as DSS or TSP, or to the residual solvent peak.

Infrared (IR) Spectroscopy
Infrared spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For

a liquid sample like 3-Amino-1,2-propanediol, a thin film can be prepared by placing a drop of

the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small

drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded

over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the

empty sample holder or ATR crystal is recorded and automatically subtracted from the sample

spectrum.

Mass Spectrometry
Mass spectra can be acquired using various ionization techniques. For Electron Ionization (EI),

the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS),

where it is bombarded with high-energy electrons (typically 70 eV). This causes fragmentation

of the molecule, and the resulting charged fragments are separated by their mass-to-charge

ratio (m/z). For softer ionization, such as Electrospray Ionization (ESI), the sample is dissolved

in a suitable solvent (e.g., methanol/water) and infused into the ESI source. This technique

typically results in the protonated molecule [M+H]⁺ with minimal fragmentation.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 3-Amino-1,2-propanediol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-1,2-propanediol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146019#spectroscopic-data-of-3-amino-1-2-
propanediol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b146019?utm_src=pdf-body-img
https://www.benchchem.com/product/b146019#spectroscopic-data-of-3-amino-1-2-propanediol-nmr-ir-mass-spec
https://www.benchchem.com/product/b146019#spectroscopic-data-of-3-amino-1-2-propanediol-nmr-ir-mass-spec
https://www.benchchem.com/product/b146019#spectroscopic-data-of-3-amino-1-2-propanediol-nmr-ir-mass-spec
https://www.benchchem.com/product/b146019#spectroscopic-data-of-3-amino-1-2-propanediol-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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